3-fluoro-N-[(oxolan-2-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine
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Overview
Description
3-fluoro-N-[(oxolan-2-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine is a fluorinated pyridine derivative. Fluorinated compounds are of significant interest due to their unique chemical and biological properties, which are often attributed to the presence of fluorine atoms. These compounds are widely used in pharmaceuticals, agrochemicals, and materials science due to their enhanced stability, bioavailability, and metabolic resistance.
Preparation Methods
The synthesis of 3-fluoro-N-[(oxolan-2-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine involves several steps. One common method includes the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature to form 2-fluoro-3-bromopyridine . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
3-fluoro-N-[(oxolan-2-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing fluorine atoms, which make the pyridine ring more susceptible to nucleophilic attack.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Cyclization: The compound can participate in cyclization reactions to form fused ring systems, which are of interest in medicinal chemistry.
Common reagents used in these reactions include fluorinating agents, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the pyridine ring.
Scientific Research Applications
3-fluoro-N-[(oxolan-2-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-fluoro-N-[(oxolan-2-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to interact with biological targets, such as enzymes and receptors, through hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
3-fluoro-N-[(oxolan-2-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine can be compared with other fluorinated pyridine derivatives, such as:
- 2-fluoropyridine
- 3-fluoropyridine
- 4-fluoropyridine
- 2,6-difluoropyridine
These compounds share similar chemical properties due to the presence of fluorine atoms but differ in their substitution patterns and biological activities. The unique combination of the oxolan-2-ylmethyl and trifluoromethyl groups in this compound contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C11H12F4N2O |
---|---|
Molecular Weight |
264.22 g/mol |
IUPAC Name |
3-fluoro-N-(oxolan-2-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C11H12F4N2O/c12-9-4-7(11(13,14)15)5-16-10(9)17-6-8-2-1-3-18-8/h4-5,8H,1-3,6H2,(H,16,17) |
InChI Key |
DZOKVIIWYMAEPR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC2=C(C=C(C=N2)C(F)(F)F)F |
Origin of Product |
United States |
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